molecular formula C23H25N3O3S2 B11238726 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11238726
M. Wt: 455.6 g/mol
InChI Key: KWHJZNJTIVOVRT-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a quinoline core, a pyrrolidine sulfonyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts .

The pyrrolidine sulfonyl group can be introduced via sulfonylation reactions, where pyrrolidine is reacted with sulfonyl chlorides under basic conditions . The final step involves the formation of the sulfanyl linkage and the acetamide group through nucleophilic substitution reactions, where thiols and amines react with appropriate electrophiles .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core may intercalate with DNA, affecting replication and transcription processes . The sulfonyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)24-22(27)15-30-23-13-17(2)20-14-19(9-10-21(20)25-23)31(28,29)26-11-3-4-12-26/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,24,27)

InChI Key

KWHJZNJTIVOVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Origin of Product

United States

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